Ethyl Salicylate

Catalog No.
S575609
CAS No.
118-61-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Salicylate

CAS Number

118-61-6

Product Name

Ethyl Salicylate

IUPAC Name

ethyl 2-hydroxybenzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3

InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N

SMILES

Array

solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

ethyl salicylate, salicylic acid, ethyl ester

Canonical SMILES

CCOC(=O)C1=CC=CC=C1O

The exact mass of the compound Ethyl salicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water, glycerol; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8209. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of hydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl Salicylate (CAS 118-61-6) is a lipophilic ester of salicylic acid utilized primarily as a chemical intermediate, formulation fixative, and controlled-release topical agent. Compared to the more ubiquitous methyl salicylate, the ethyl variant possesses an extended aliphatic chain that fundamentally alters its physicochemical baseline, resulting in a higher boiling point (234 °C), lower vapor pressure, and increased lipophilicity [REFS-1, REFS-2]. These properties make it a critical procurement target for applications requiring enhanced thermal retention during processing, reduced acute dermal irritation, and sustained thermodynamic activity in lipid-rich matrices[1].

Generic substitution with methyl salicylate or unmodified salicylic acid frequently fails due to divergent volatility and reaction kinetics [REFS-1, REFS-2]. Methyl salicylate exhibits a lower boiling point (222 °C) and higher vapor pressure, leading to premature evaporative loss during high-temperature compounding and rapid, acute dermal penetration that can cause severe erythema or chemical irritation at high concentrations[1]. Conversely, unesterified salicylic acid lacks the necessary lipophilicity to effectively partition into the stratum corneum or lipid-based vehicles. Procuring ethyl salicylate is therefore necessary when a formulation demands a slower hydrolysis rate, lower volatility, and a milder sensory profile without sacrificing the core bioactivity of the salicylate moiety [2].

Reduced Volatility and Enhanced Thermal Retention

Ethyl salicylate demonstrates greater thermal retention during processing compared to methyl salicylate, driven by its extended aliphatic structure [1]. This thermal stability prevents excessive evaporative loss during distillation and open-air compounding, allowing it to act as a structural fixative in volatile mixtures.

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataBoiling point of 234 °C; vapor pressure ~0.05 mmHg at 25 °C
Comparator Or BaselineMethyl Salicylate (Boiling point 222 °C; higher relative vapor pressure)
Quantified Difference+12 °C higher boiling point and lower evaporation rate
ConditionsStandard atmospheric pressure (101.3 kPa) and 25 °C

The lower volatility ensures minimal material loss during high-temperature manufacturing and extends the functional lifespan of the compound in open-air formulations.

Retarded Hydrolysis Rate in Alkaline Environments

The alkaline hydrolysis of salicylate esters is a critical parameter for formulation shelf-life. Kinetic studies indicate that ethyl salicylate hydrolyzes significantly slower than methyl salicylate due to differences in intramolecular hydrogen bonding and steric hindrance[1].

Evidence DimensionForward rate constant for alkaline hydrolysis (intramolecular H-bonding step)
Target Compound Data4.7 × 10^5 sec⁻¹
Comparator Or BaselineMethyl Salicylate (1.2 × 10^6 sec⁻¹)
Quantified Difference~2.5-fold slower kinetic rate constant for ethyl salicylate
ConditionsAqueous alkaline medium at 30 °C

Slower hydrolysis improves the shelf-life and stability of the ester in basic formulations, preventing premature degradation into salicylic acid.

Increased Lipophilicity for Sustained Dermal Partitioning

The addition of a single carbon to the ester chain shifts the thermodynamic gradient of ethyl salicylate, increasing its octanol-water partition coefficient compared to methyl salicylate [1]. This increased lipophilicity slows acute transdermal flux, mitigating the severe erythema and irritation spikes commonly associated with methyl salicylate overexposure.

Evidence DimensionOctanol-water partition coefficient (LogP) and acute irritation profile
Target Compound DataHigher lipophilicity (LogP ~3.0) with a mild sensory and irritation profile
Comparator Or BaselineMethyl Salicylate (LogP ~2.60, classified as a severe irritant at high concentrations)
Quantified DifferenceShifted thermodynamic gradient favoring lipid matrices and reduced acute concentration spikes
ConditionsIn vitro skin permeation models and toxicokinetic assessments

The increased lipophilicity makes ethyl salicylate a necessary choice for sustained-release transdermal patches where acute chemical burns must be avoided.

Sustained-Release Topical Analgesics

Due to its higher LogP and milder irritation profile compared to methyl salicylate, ethyl salicylate is a highly suitable active pharmaceutical ingredient (API) precursor for sustained-release transdermal patches and sensitive-skin rubefacients [1]. It prevents the acute erythema associated with rapid methyl ester absorption.

High-Temperature Fragrance and Flavor Compounding

The +12 °C higher boiling point and lower vapor pressure of ethyl salicylate make it an effective fixative in fragrance manufacturing [2]. It withstands higher thermal loads during compounding without flashing off, ensuring batch-to-batch reproducibility in the final scent profile.

Alkaline-Stable Cosmetic Formulations

In cosmetic or dermatological matrices with elevated pH, the ~2.5-fold slower hydrolysis rate of ethyl salicylate prevents premature degradation into salicylic acid [3]. This ensures long-term shelf stability and controlled release of the active moiety over the product's lifespan.

Physical Description

Liquid
Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odou

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Density

1.125-1.131

LogP

2.95 (LogP)
2.95

Melting Point

1.3 °C

UNII

555U6TZ2MV

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE10 - Ethyl hydroxybenzoate

Vapor Pressure

0.08 mmHg

Pictograms

Irritant

Irritant

Other CAS

1321-50-2
118-61-6

Wikipedia

Ethyl_salicylate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzoic acid, 2-hydroxy-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
NPRA: Deep Heat Sports Pain Relief (Ethyl Salicylate, Glycol Salicylate, Methyl Nicotinate, and Methyl Salicylate) Topical Aerosol

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